2-cyclohexyl-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
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Overview
Description
The compound appears to contain several functional groups and structural features, including a cyclohexyl group, a tetrahydrofuran ring, an amide group, and a thieno[3,4-c]pyrazole ring. Thiazoles, which are similar to thieno[3,4-c]pyrazoles, are known to have diverse biological activities .
Molecular Structure Analysis
The thieno[3,4-c]pyrazole ring is a heterocyclic compound that includes sulfur and nitrogen atoms . The cyclohexyl group is a cycloalkane with a six-membered ring . The tetrahydrofuran ring is a five-membered ring containing an oxygen atom.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the thieno[3,4-c]pyrazole ring might undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
Coordination Complexes and Antioxidant Activity
- Research involving pyrazole-acetamide derivatives, closely related to the chemical compound , has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes demonstrate significant antioxidant activity, suggesting potential applications in areas requiring oxidative stress mitigation (Chkirate et al., 2019).
Antitumor Activity
- Studies on derivatives of similar compounds have shown promising results in antitumor activity. For instance, certain novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives exhibit inhibitory effects on different cell lines, suggesting potential applications in cancer treatment and pharmacological research (Albratty et al., 2017).
Synthesis of Heterocyclic Compounds
- The compound and its derivatives are used in the synthesis of a diverse array of heterocyclic compounds. These compounds have shown high inhibitory effects in antiproliferative activity screenings, indicating potential applications in drug discovery and development for various diseases, including cancer (Shams et al., 2010).
Insecticidal Assessment
- Research into derivatives of this compound has included the synthesis and insecticidal assessment against the cotton leafworm, Spodoptera littoralis. This indicates potential applications in agricultural pest control and the development of new insecticides (Fadda et al., 2017).
Preparation and Reactions in Organic Chemistry
- This compound is also involved in various preparation and reaction processes in organic chemistry, contributing to the synthesis of novel compounds and offering insights into chemical reaction mechanisms and pathways (Dyachenko et al., 2004).
Mechanism of Action
The mechanism of action would depend on the specific biological target of the compound. Thiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
2-cyclohexyl-N-[2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O3S/c25-18(9-14-5-2-1-3-6-14)22-20-16-12-28-13-17(16)23-24(20)11-19(26)21-10-15-7-4-8-27-15/h14-15H,1-13H2,(H,21,26)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLAZDLBJKSPAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=C3CSCC3=NN2CC(=O)NCC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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